molecular formula C9H10BrNO B8455334 2-Bromo-6-isopropenyl-3-methoxypyridine

2-Bromo-6-isopropenyl-3-methoxypyridine

Cat. No.: B8455334
M. Wt: 228.09 g/mol
InChI Key: GIADZIHDOUIBLJ-UHFFFAOYSA-N
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Description

The compound features a pyridine backbone with bromine (Br) at position 2, a methoxy group (-OCH₃) at position 3, and an isopropenyl group (-C(CH₂)=CH₂) at position 4. This configuration suggests unique reactivity due to the electron-withdrawing bromine and electron-donating methoxy group, combined with the steric and electronic effects of the isopropenyl substituent.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-3-methoxy-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H10BrNO/c1-6(2)7-4-5-8(12-3)9(10)11-7/h4-5H,1H2,2-3H3

InChI Key

GIADZIHDOUIBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=NC(=C(C=C1)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities but differ in substituent types and positions:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Reference
2-Bromo-6-chloro-3-methoxypyridine C₆H₅BrClNO Br (2), Cl (6), -OCH₃ (3) Halogens, methoxy
3-Bromo-5-methoxypyridine C₆H₆BrNO Br (3), -OCH₃ (5) Bromine, methoxy
2-Bromo-3-methoxy-6-(methoxymethyl)pyridine C₈H₁₀BrNO₂ Br (2), -OCH₃ (3), -CH₂OCH₃ (6) Methoxy, methoxymethyl
5-Bromo-6-methoxypyridin-3-amine C₆H₇BrN₂O Br (5), -OCH₃ (6), -NH₂ (3) Bromine, methoxy, amine
3-Bromo-6-chloro-2-methoxypyridine C₆H₄BrClNO Br (3), Cl (6), -OCH₃ (2) Halogens, methoxy
Key Observations:
  • Halogen Effects : Bromine and chlorine substituents (e.g., in and ) enhance electrophilicity, favoring nucleophilic substitution reactions.
  • Methoxy Positioning : Methoxy groups at position 3 (as in the target compound) donate electron density via resonance, contrasting with position 5 (as in ), which alters regioselectivity in reactions.
  • Isopropenyl vs.

Physical and Chemical Properties

Data inferred from analogs:

Property 2-Bromo-6-isopropenyl-3-methoxypyridine (Predicted) 2-Bromo-6-chloro-3-methoxypyridine 3-Bromo-5-methoxypyridine
Molecular Weight (g/mol) ~230.07 222.46 188.02
Boiling Point ~250–300°C (estimated) Not reported Not reported
Solubility Low in water; soluble in DMSO, THF Likely similar Soluble in polar aprotic solvents
Reactivity Electrophilic at C2; prone to Suzuki couplings Reacts via halogen exchange at C6 Participates in SNAr at C3

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